Cytarabine-13C3

Catalog No.
S772662
CAS No.
65-46-3
M.F
C9H13N3O5
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytarabine-13C3

CAS Number

65-46-3

Product Name

Cytarabine-13C3

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)

InChI Key

UHDGCWIWMRVCDJ-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone; 1-β-D-ribosylcytosine; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine; Cytosine Riboside; NSC 20258

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

The exact mass of the compound Cytidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 63° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides. It belongs to the ontological category of cytidines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cytarabine-13C3 (Ara-C-13C3) is a stable isotope-labeled pyrimidine nucleoside analog specifically engineered as a premium internal standard for quantitative mass spectrometry (LC-MS/MS). Featuring three carbon-13 atoms covalently incorporated into the pyrimidine ring, it possesses a molecular weight of 246.2 g/mol, providing a +3 Da mass shift relative to unlabeled cytarabine . This precise mass differential is critical for resolving the analyte from endogenous background noise. In industrial and clinical research procurement, Cytarabine-13C3 is prioritized for pharmacokinetic profiling, therapeutic drug monitoring, and intracellular triphosphate quantification, offering the absolute chromatographic co-elution and chemical stability required for high-reproducibility analytical workflows [1].

Substituting Cytarabine-13C3 with unlabeled external standards or cheaper deuterated analogs (e.g., Cytarabine-d3) introduces severe quantification risks in complex biological matrices. Unlabeled standards fail to account for matrix-induced ion suppression during electrospray ionization (ESI), leading to significant variance in recovery from plasma or cell lysates [1]. While deuterated standards provide a mass shift, they frequently exhibit a chromatographic 'isotope effect' in reversed-phase or HILIC separations, eluting slightly earlier than the target analyte and thus experiencing different matrix effects [2]. Furthermore, deuterium atoms are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents or during the harsh enzymatic digestion steps required for DNA-incorporation assays, whereas the 13C label in Cytarabine-13C3 is covalently stable, ensuring regulatory-grade accuracy[2].

Matrix Effect Compensation in Plasma and Urine LC-MS/MS

When quantifying cytarabine in human and dog plasma or urine, Cytarabine-13C3 serves as an internal standard that perfectly tracks analyte recovery. Using a simple protein precipitation extraction and MRM (245 → 113 for 13C3), the method achieves an accuracy within 7.52% of the nominal concentration and a precision CV of <11.27% at the lower limit of quantification (LLOQ) [1]. In contrast, unlabeled external calibration in such complex matrices typically suffers from severe ion suppression, leading to >20% quantification errors.

Evidence DimensionAnalytical accuracy and precision in biological matrices
Target Compound DataAccuracy within 7.52% and precision CV <11.27% at LLOQ
Comparator Or BaselineUnlabeled external calibration (Baseline)
Quantified Difference13C3 maintains <12% variance, neutralizing the matrix-induced ion suppression that skews unlabeled calibration.
ConditionsAPI 4000 LC-MS/MS, ESI negative ion MRM, protein precipitation extraction.

Procurement of the 13C3 standard is mandatory for clinical CROs and PK labs to meet FDA/EMA bioanalytical validation guidelines (accuracy within ±15%).

Isotopic Stability During High-Temperature DNA Digestion

Quantifying the incorporation of cytarabine into genomic DNA requires aggressive sample preparation, including Nuclease P1 digestion at 65°C and alkaline phosphatase treatment at pH 8.5. Cytarabine-13C3 maintains 100% isotopic label integrity under these harsh conditions, allowing precise LC-MS/MS quantification (MRM 347.1 → 115.1) of the resulting nucleosides [1]. Deuterated analogs (e.g., Cytarabine-d3) are highly prone to hydrogen-deuterium (H/D) exchange in hot, alkaline, protic buffers, which leads to signal loss and underestimation of DNA incorporation.

Evidence DimensionLabel retention during sample preparation
Target Compound DataComplete label stability during 65°C digestion and pH 8.5 dephosphorylation
Comparator Or BaselineDeuterated analogs (Cytarabine-d3)
Quantified Difference13C3 avoids the H/D exchange and subsequent MS signal dilution characteristic of D-labeled compounds in protic/alkaline buffers.
Conditions65°C incubation for 10 min, followed by 37°C at pH 8.5 for 1 h, analyzed via QTRAP5500 LC-MS/MS.

Ensures reliable quantification of DNA-incorporated cytarabine in leukemia resistance models where harsh extraction would degrade cheaper deuterated standards.

Surface Contamination Wipe Sampling Recovery

In occupational hygiene monitoring, Cytarabine-13C3 enables the precise quantification of antineoplastic drug spills on stainless steel and plastic surfaces. When used as an internal standard for LC-MS/MS wipe tests, it yields an accuracy of 102–127% at trace levels (50 ng/sample) and a low between-day variation of 3–8% [1]. This performance vastly outperforms unlabeled structural analogs, which fail to correct for the highly variable desorption efficiencies of wipe tissues and extraction solvents like sodium dodecyl sulfate (SDS) or NaOH.

Evidence DimensionMethod accuracy for trace environmental quantification
Target Compound DataAccuracy of 102–127% and precision of 3–8% at 50 ng/sample
Comparator Or BaselineUnlabeled structural analogs (Baseline recovery variance)
Quantified Difference13C3 correctly normalizes extraction efficiency, overcoming the variable wipe desorption that causes high variance in uncorrected samples.
ConditionsLC-MS/MS analysis of wipe samples extracted with formic acid, water, NaOH, or SDS.

Critical for industrial hygiene and hospital safety programs needing highly accurate, regulatory-compliant monitoring of antineoplastic drug spills.

Intracellular Triphosphate (Ara-CTP) Quantification

Measuring the active antileukemic metabolite, cytarabine triphosphate (Ara-CTP), in complex cell lysates requires overcoming massive endogenous nucleotide background. Cytarabine-13C3 provides a distinct precursor-to-product ion transition (m/z 487.0 → 115.1) with a +3 Da mass shift, ensuring zero isobaric cross-talk with endogenous cytidine triphosphate (CTP) [1]. This allows for the direct measurement of SAMHD1-mediated drug depletion in THP-1 knockout cells, a measurement that is analytically impossible using unlabeled cytarabine due to matrix interference.

Evidence DimensionPrecursor-to-product ion transition specificity
Target Compound DataDistinct MRM transition (m/z 487.0 → 115.1) with zero cross-talk
Comparator Or BaselineEndogenous cytidine triphosphate (CTP)
Quantified Difference+3 Da mass shift completely resolves the drug metabolite from massive endogenous CTP pools without isobaric interference.
ConditionsLC-MS/MS quantification of AML cell lysates with/without SAMHD1 expression.

Allows researchers to accurately measure the active phosphorylated metabolite in cancer cell lines to evaluate the impact of resistance enzymes.

Clinical Pharmacokinetic (PK) and Toxicokinetic Profiling

Cytarabine-13C3 is the definitive internal standard for high-throughput LC-MS/MS quantification of cytarabine in human and animal plasma or urine. By neutralizing matrix-induced ion suppression, it ensures that bioanalytical assays meet stringent FDA/EMA validation guidelines (accuracy within ±15%), which is essential for therapeutic drug monitoring and dose-optimization studies [1].

Genomic DNA Incorporation and Resistance Assays

In leukemia research, tracking the integration of cytarabine into leukemic cell DNA is critical for studying drug resistance mechanisms (e.g., IKZF1 deletions). Cytarabine-13C3 is prioritized over deuterated standards because its 13C label remains completely stable during the harsh, high-temperature enzymatic digestion (Nuclease P1, 65°C) required to liberate nucleosides for MS analysis [2].

Occupational Exposure and Environmental Wipe Sampling

Hospital pharmacies and pharmaceutical manufacturing suites rely on Cytarabine-13C3 to quantify trace antineoplastic surface contamination. Its use in LC-MS/MS wipe tests accurately normalizes variable extraction efficiencies from stainless steel and plastic surfaces, validating cleaning protocols and ensuring worker safety compliance [3].

Intracellular Triphosphate (Ara-CTP) Metabolism Profiling

To evaluate the impact of enzymes like SAMHD1 on drug efficacy, researchers must measure the active phosphorylated metabolite (Ara-CTP) inside cancer cells. The +3 Da mass shift of Cytarabine-13C3 completely resolves the drug from massive endogenous cytidine triphosphate pools, enabling precise metabolomic profiling without isobaric interference [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Cytidine is a white crystalline powder. (NTP, 1992)
Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS]
Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

243.08552052 Da

Monoisotopic Mass

243.08552052 Da

Heavy Atom Count

17

LogP

-2.51

Appearance

White Solid

Melting Point

419 to 421 °F (decomposes) (NTP, 1992)
230.5 °C

UNII

5CSZ8459RP

Related CAS

27498-46-0

Pharmacology

Cytidine is a pyrimidine nucleoside comprised of a cytosine bound to ribose via a beta-N1-glycosidic bond. Cytidine is a precursor for uridine. Both cytidine and uridine are utilized in RNA synthesis.

Vapor Pressure

Negligible (NTP, 1992)

Other CAS

65-46-3

Wikipedia

Cytidine

General Manufacturing Information

Cytidine: ACTIVE

Dates

Last modified: 08-15-2023

William M. Haynes (2016). CRC Handbook of Chemistry and Physics (97th ed.). Boca Raton: CRC Press. pp. 3–140. ISBN 978-1-4987-5429-3.

Robert A. Lewis, Michael D. Larrañaga, Richard J. Lewis Sr. (2016). Hawley's Condensed Chemical Dictionary (16th ed.). Hoboken, New Jersey: John Wiley & Sons, Inc. p. 688. ISBN 978-1-118-13515-0.

Jonas DA; Elmadfa I; Engel KH; et al. (2001). "Safety considerations of DNA in food". Ann Nutr Metab. 45 (6): 235–54. doi:10.1159/000046734. PMID 11786646.

Wurtman RJ, Regan M, Ulus I, Yu L (Oct 2000). "Effect of oral CDP-choline on plasma choline and uridine levels in humans". Biochem. Pharmacol. 60 (7): 989–92. doi:10.1016/S0006-2952(00)00436-6. PMID 10974208.

John S. James. "New Kind of Antiretroviral, KP-1461". AIDS Treatment News. Archived from the original on 2019-03-30. Retrieved 2012-03-23.

"Scientists reprogram cancer cells with low doses of epigenetic drugs". Medical XPress. March 22, 2012.

Machado-Vieira, Rodrigo; Salvadore, Giacomo; DiazGranados, Nancy; Ibrahim, Lobna; Latov, David; Wheeler-Castillo, Cristina; Baumann, Jacqueline; Henter, Ioline D.; Zarate, Carlos A. (2010). "New Therapeutic Targets for Mood Disorders". The Scientific World Journal. 10: 713–726. doi:10.1100/tsw.2010.65. ISSN 1537-744X. PMC 3035047. PMID 20419280.

Berg, J.M., Tymoczko, J.L., and Stryer, L. Nucleotide biosynthesis. Biochemistry (2002).

Chabner, B.A., Johns, D.G., Coleman, C.N., et al. Purification and properties of cytidine deaminase from normal and leukemic granulocytes. J. Clin. Invest. 53(3), 922-931 (1974).

Martin, E., Palmic, N., Sanquer, S., et al. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation. Nature 510(7504), 288-292 (2014).

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